molecular formula C17H21ClN2O3 B10945219 N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide

N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide

Cat. No.: B10945219
M. Wt: 336.8 g/mol
InChI Key: GRGFNMNUSPLRPH-UHFFFAOYSA-N
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Description

(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE typically involves multiple steps. One common approach starts with the preparation of the 5-chloro-2-methoxybenzaldehyde, which is then reacted with an amine to form the corresponding imine. This imine is subsequently reacted with a bicyclo[2.2.1]heptane derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like zinc chloride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Shares the chlorine and amino functional groups but lacks the bicyclo[2.2.1]heptane ring system.

    2-Amino-5-chloro-3-methylbenzoic acid: Similar aromatic structure but different substituents and functional groups.

    2-Amino-5-chloro-2’-diphenyl ketone: Contains similar functional groups but different overall structure .

Uniqueness

The uniqueness of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE lies in its bicyclo[2.2.1]heptane ring system, which imparts rigidity and stability to the molecule. This structural feature makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

[(Z)-[amino-(5-chloro-2-methoxyphenyl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate

InChI

InChI=1S/C17H21ClN2O3/c1-22-15-5-4-13(18)9-14(15)17(19)20-23-16(21)8-12-7-10-2-3-11(12)6-10/h4-5,9-12H,2-3,6-8H2,1H3,(H2,19,20)

InChI Key

GRGFNMNUSPLRPH-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C(=N/OC(=O)CC2CC3CCC2C3)/N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NOC(=O)CC2CC3CCC2C3)N

Origin of Product

United States

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